molecular formula C14H22BNO3S B6341898 2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester CAS No. 1402172-22-8

2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6341898
CAS No.: 1402172-22-8
M. Wt: 295.2 g/mol
InChI Key: QCUNSALXCDCZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester is a boronic ester compound with the molecular formula C14H22BNO3S. It is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a thiazole ring substituted with a tetrahydropyran group and a boronic acid pinacol ester moiety, making it a versatile intermediate in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

Boronic esters are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .

Mode of Action

The compound’s mode of action involves the transformation of the boronic ester moiety into other functional groups, a process of considerable interest in synthesis . This transformation can lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The process can involve a single-electron transfer (SET) pathway, a mechanism supported by radical-clock experiments .

Biochemical Pathways

The compound can participate in various biochemical pathways, including the protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation provides access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

The susceptibility of boronic esters to hydrolysis is a crucial factor influencing their pharmacokinetics . The rate of this reaction is strongly influenced by the pH, with the reaction rate considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action can vary depending on the specific transformation it undergoes. For example, in the case of protodeboronation paired with Matteson–CH2–homologation, the result is formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

The action of the compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, a key step in many of their transformations, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of a thiazole derivative with a boronic acid pinacol ester under suitable conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Boronic Acids: Formed from oxidation reactions.

    Boranes: Formed from reduction reactions.

Scientific Research Applications

2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiazole and tetrahydropyran groups.

    Tetrahydropyran-4-boronic Acid Pinacol Ester: Similar but lacks the thiazole ring.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester: Similar but contains a pyrazole ring instead of a thiazole ring

Uniqueness

2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester is unique due to its combination of a thiazole ring and a tetrahydropyran group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .

Properties

IUPAC Name

2-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUNSALXCDCZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.